(Phenylcyclopropyl)methylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

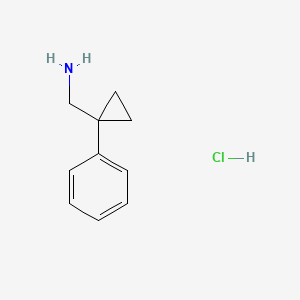

(1-phenylcyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-8-10(6-7-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJEPXECDDEHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-43-3 |

Source

|

| Record name | Cyclopropanemethanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(Phenylcyclopropyl)methylamine Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (Phenylcyclopropyl)methylamine Hydrochloride and its Analogs

Executive Summary

(Phenylcyclopropyl)methylamine and its derivatives represent a significant class of pharmacologically active compounds, most notably exemplified by tranylcypromine ((±)-trans-2-phenylcyclopropyl-1-amine), a potent antidepressant.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning the action of these compounds. The primary mechanism is the irreversible, non-selective inhibition of monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[3][4] This inhibition leads to a therapeutically relevant increase in the synaptic concentrations of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine.[3][4] Beyond this canonical pathway, this document explores secondary and emerging mechanisms, including the inhibition of histone demethylase LSD1 and the action of novel analogs as dopamine D2 receptor partial agonists.[1][5][6] By synthesizing biochemical principles with methodological protocols, this guide offers researchers and drug development professionals a comprehensive resource for understanding and investigating this important class of molecules.

Introduction: A Profile of Phenylcyclopropylamines

The phenylcyclopropylamine scaffold is a rigid phenethylamine analog where the side chain is cyclized.[2] The most clinically significant member of this class is tranylcypromine, the hydrochloride salt of which is used to treat major depressive disorder, particularly treatment-resistant and atypical depression.[1][3][7] Structurally, its constrained cyclopropyl ring mimics the conformation of amphetamine, contributing to its potent biological activity.[1] While tranylcypromine is the archetypal compound, ongoing research has explored various derivatives to enhance selectivity and uncover novel therapeutic applications, moving beyond depression to oncology and neurodegenerative diseases.[1] This guide will dissect the core mechanism of MAO inhibition shared by these compounds and explore the distinct pharmacology of newer analogs.

The Core Mechanism: Irreversible Inhibition of Monoamine Oxidase (MAO)

The principal mechanism of action for tranylcypromine is the potent, non-selective, and irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][4][8]

Monoamine Oxidase: The Target Enzyme

MAO-A and MAO-B are mitochondrial outer-membrane-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and neuromodulators.[9][10] Their inhibition prevents the breakdown of these monoamines, increasing their availability in the brain.[4]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine, the monoamines most closely linked to mood and depression.[10][11]

-

MAO-B: Preferentially metabolizes dopamine and trace amines like phenethylamine.[10]

-

Shared Substrates: Both isoforms metabolize dopamine and tyramine.[10][11]

Inhibition of MAO-A is considered essential for the antidepressant effect.[10]

The Chemistry of Irreversible Inhibition

Tranylcypromine acts as a mechanism-based inactivator, or "suicide inhibitor." The enzyme recognizes it as a substrate, initiating a catalytic cycle that ultimately leads to the enzyme's own inactivation. The process involves the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor.[12][13]

The proposed mechanism proceeds as follows:

-

Oxidation: The MAO enzyme oxidizes the cyclopropylamine nitrogen, mirroring the first step of monoamine substrate processing.

-

Radical Formation: This oxidation is believed to proceed via a one-electron transfer, generating a radical intermediate.

-

Ring Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage, opening to form a reactive species.

-

Covalent Adduct Formation: This reactive intermediate forms a stable, covalent bond with the N5 atom of the isoalloxazine ring of the FAD cofactor, rendering the enzyme permanently inactive.[13]

Because the inhibition is irreversible, restoration of enzymatic activity requires the de novo synthesis of new MAO enzyme, a process that can take up to two weeks.[4][11] This explains the long-lasting pharmacodynamic effects of the drug, which persist long after it has been cleared from the plasma.[1][10]

Figure 1: Mechanism-based irreversible inhibition of MAO by Tranylcypromine.

Downstream Consequences: Neurotransmitter Accumulation

By blocking the primary catabolic pathway for monoamines, MAO inhibition leads to a significant increase in the presynaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4] This accumulation enhances neurotransmitter storage in vesicles and subsequent release into the synaptic cleft, augmenting neurotransmission, which is believed to be the basis of its antidepressant and anxiolytic effects.[4][7]

Figure 2: Downstream effects of MAO inhibition on neurotransmitter levels.

Secondary and Emerging Mechanisms of Action

While MAO inhibition is the primary mechanism, research has uncovered additional molecular targets that may contribute to the pharmacological profile of phenylcyclopropylamines.

Histone Demethylase (LSD1) Inhibition

Tranylcypromine is also an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that removes methyl groups from histones.[1][5][13] LSD1 is a critical regulator of gene expression, and its overexpression is implicated in several cancers.[1] Tranylcypromine inhibits LSD1 with an IC50 of less than 2 µM.[1] This activity is distinct from its MAO inhibition and has spurred the development of tranylcypromine analogs with greater selectivity for LSD1 as potential anti-cancer therapeutics.[1]

| Target | Inhibitor | Type of Inhibition | Potency / Kinetics | Reference |

| MAO-A | Tranylcypromine | Irreversible | k_inact/K_I is 2.4-fold higher than for LSD1 | [13] |

| MAO-B | Tranylcypromine | Irreversible | k_inact/K_I is 16-fold higher than for LSD1 | [13] |

| LSD1 | Tranylcypromine | Irreversible | K_I = 242 µM, k_inact = 0.0106 s⁻¹ | [13] |

Dopamine D2 Receptor Partial Agonism

Recent drug development efforts have utilized the 2-phenylcyclopropylmethylamine (PCPMA) scaffold to design novel compounds that act as partial agonists at the dopamine D2 receptor (D2R).[6] This mechanism is the hallmark of third-generation antipsychotics. These newly synthesized analogs demonstrate potent D2R partial agonism and have shown efficacy in preclinical models of psychosis, representing a significant expansion of the pharmacological potential of the phenylcyclopropylamine chemical class beyond MAO inhibition.[6][14]

Key Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a potential MAO inhibitor requires a series of robust biochemical and cellular assays.

In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC50 values of a test compound against recombinant human MAO-A and MAO-B. The assay measures the production of 4-hydroxyquinoline, a fluorescent product generated from the deamination of the substrate kynuramine.[15]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., (Phenylcyclopropyl)methylamine HCl) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound to generate a dose-response curve.

-

Prepare solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the substrate, kynuramine, in assay buffer. Recommended starting concentrations are 80 µM for MAO-A and 50 µM for MAO-B.[15]

-

Prepare positive controls: Clorgyline for MAO-A and Deprenyl (Selegiline) for MAO-B.[15][16]

-

-

Assay Procedure (96-well or 384-well plate format):

-

To each well, add a defined volume of the enzyme solution (MAO-A or MAO-B).

-

Add a small volume of the test compound dilution or control inhibitor. Include wells with vehicle only for 100% activity control.

-

Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[15]

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 3: Experimental workflow for an in-vitro fluorometric MAO inhibition assay.

Determining Reversibility of Inhibition

To confirm that an inhibitor is irreversible, a dialysis experiment can be performed following initial inhibition.[9]

Methodology:

-

Incubate the MAO enzyme with a concentration of the test compound sufficient to cause >90% inhibition.

-

As a control, incubate a separate sample of the enzyme with a known reversible inhibitor.

-

Place both enzyme-inhibitor mixtures in separate dialysis bags with a suitable molecular weight cutoff.

-

Dialyze both samples extensively against a large volume of buffer over an extended period (e.g., 24-48 hours) with several buffer changes. This allows unbound or reversibly bound inhibitors to diffuse out.

-

After dialysis, measure the remaining MAO activity in both samples using the assay described in section 4.1.

-

Interpretation: If the inhibitor is irreversible, enzymatic activity will not be restored after dialysis. If the inhibitor is reversible, a significant portion of the activity will be recovered.

Conclusion and Future Directions

The mechanism of action of this compound is centered on its function as an irreversible inhibitor of MAO-A and MAO-B. This powerful and long-lasting action elevates synaptic monoamine levels, providing a robust antidepressant effect. However, the field is evolving. The discovery of secondary targets like LSD1 and the rational design of new analogs with entirely different primary mechanisms, such as D2R partial agonism, highlight the versatility of the phenylcyclopropylamine scaffold. Future research will likely focus on designing derivatives with improved isoform selectivity (MAO-A vs. MAO-B) or multi-target profiles to enhance therapeutic efficacy and minimize adverse effects, such as the dangerous "cheese effect" caused by the inhibition of peripheral MAO-A.[10] These efforts will continue to expand the therapeutic potential of this remarkable chemical class.

References

- Tranylcypromine - Wikipedia. (n.d.).

- GlobalRx. (n.d.). Clinical Profile of Tranylcypromine Sulfate 10mg Tablet.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?

- Biosynth. (n.d.). trans-2-phenylcyclopropylamine hydrochloride | 1986-47-6 | J-640402.

- Mayo Clinic. (2025, October 31). Tranylcypromine (oral route).

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020, April 8). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

- Mathew, B., et al. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

-

Stahl, S. M. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Retrieved from [Link]

- EpigenTek. (n.d.). Trans-2-Phenylcyclopropylamine hydrochloride.

- Phenylcyclopropylamine - Wikipedia. (n.d.).

- Binda, C. (Ed.). (n.d.). Monoamine Oxidase: Methods and Protocols. University of Queensland.

- Binda, C. (Ed.). (2022). Monoamine Oxidase: Methods and Protocols. Google Books.

- Baker, G. B., et al. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Semantic Scholar.

- Edmondson, D. E. (n.d.). Parameters for Irreversible Inactivation of Monoamine Oxidase. OUCI.

-

Malhi, G. S., & Bell, E. (2026, January 1). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. MDPI. Retrieved from [Link]

-

Sub Laban, T., & Saadabadi, A. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. Retrieved from [Link]

- Bou-Salah, L., et al. (n.d.). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH.

- Szafarz, M., et al. (n.d.). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC.

-

Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953–1957. Retrieved from [Link]

- ChemShuttle. (n.d.). (1-Phenylcyclopropyl)methylamine Hydrochloride; CAS No.

-

Yan, W., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. Retrieved from [Link]

-

Yan, W., et al. (n.d.). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation | Request PDF. ResearchGate. Retrieved from [Link]

- BLD Pharm. (n.d.). 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride.

-

Delarue, C., et al. (1994). Experimental and theoretical study of reversible monoamine oxidase inhibitors: structural approach of the active site of the enzyme. Journal of Neural Transmission. Supplementum, 41, 313–319. Retrieved from [Link]

- Youdim, M. B. H., & Finberg, J. P. M. (n.d.). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers.

- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.

-

Tripathi, A., et al. (2023, March 17). Targeting Monoamine Oxidase B for the Treatment of Alzheimer's and Parkinson's Diseases Using Novel Inhibitors Identified Using an Integrated Approach of Machine Learning and Computer-Aided Drug Design. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Phenylcyclopropyl)methanamine. In PubChem. Retrieved from [Link]

- Li, Z.-P., et al. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.

- Biosynth. (n.d.). C-(1-Phenyl-cyclopentyl)-methylamine hydrochloride | 17511-89-6 | SAA51189.

- ChemicalBook. (2024, May 14). What are the uses of Methylamine hydrochloride in different fields?

- CymitQuimica. (n.d.). CAS 593-51-1: Methylamine hydrochloride.

-

Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452–1458. Retrieved from [Link]

- Kumar, K. S., et al. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. NIH.

- Biosynth. (n.d.). Methylamine hydrochloride | 593-51-1 | FM76352.

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Phenylcyclopropylamine - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 5. epigentek.com [epigentek.com]

- 6. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatrictimes.com [psychiatrictimes.com]

- 11. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Parameters for Irreversible Inactivation of Monoamine Oxidase [ouci.dntb.gov.ua]

- 13. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

Synthesis and characterization of (Phenylcyclopropyl)methylamine Hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of (Phenylcyclopropyl)methylamine Hydrochloride

Abstract

(Phenylcyclopropyl)methylamine and its derivatives represent a critical structural motif in modern medicinal chemistry, serving as foundational scaffolds for a range of neurologically active agents. The unique conformational constraints and metabolic stability imparted by the cyclopropyl ring make this class of compounds particularly valuable for drug discovery.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, beginning with the reduction of 1-phenylcyclopropane carbonitrile. Furthermore, it establishes a robust framework for the thorough characterization of the final product, employing a suite of analytical techniques essential for confirming identity, purity, and key physicochemical properties. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the preparation and validation of this important pharmaceutical intermediate.

Introduction: The Strategic Value of the Phenylcyclopropylamine Scaffold

The incorporation of a cyclopropyl ring into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. The three-membered ring introduces a high degree of conformational rigidity, which can significantly enhance binding affinity and selectivity for specific biological targets by locking the molecule into a more favorable bioactive conformation.[1] Moreover, the cyclopropane moiety is often resistant to metabolic degradation, particularly oxidation, which can improve a drug candidate's pharmacokinetic profile, including its half-life and bioavailability.[1]

The phenylcyclopropylamine core is a privileged scaffold found in numerous compounds targeting the central nervous system. Its structural similarity to neurotransmitters has led to its use in the development of potent monoamine oxidase (MAO) inhibitors, such as the classic antidepressant tranylcypromine, and more recently, inhibitors of Lysine-Specific Demethylase 1 (LSD1) for oncological applications.[1][2] Specifically, (Phenylcyclopropyl)methylamine serves as a key building block for antipsychotic agents, acting as a precursor for dopamine D2 and muscarinic receptor antagonists. The precise synthesis and rigorous characterization of its hydrochloride salt are therefore paramount for ensuring the quality and reproducibility of downstream drug development efforts.

Synthesis of this compound

Principle and Synthetic Strategy

The selected synthetic route involves a two-step process: (1) the reduction of a nitrile to a primary amine, followed by (2) conversion of the resulting free base to its hydrochloride salt for improved stability, crystallinity, and handling. The reduction of 1-phenylcyclopropane carbonitrile is efficiently achieved using a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄). This is a standard and high-yielding transformation in organic synthesis for converting nitriles to their corresponding primary amines. The subsequent salt formation is a straightforward acid-base reaction.

Detailed Experimental Protocol

Part A: Synthesis of (1-Phenylcyclopropyl)methylamine (Free Base)

This protocol is adapted from established literature procedures.[3]

Materials:

-

1-phenylcyclopropane carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether (Et₂O)

-

Sodium Hydroxide (NaOH) solution, 10% w/v

-

Hydrochloric Acid (HCl), dilute solution (0.2 M)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Water (deionized)

-

Nitrogen (N₂) gas supply

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.05 eq.) suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 1-phenylcyclopropane carbonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

-

Quenching (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams).

-

10% NaOH solution (X mL).

-

Water (3X mL).

-

Safety Note: This process is highly exothermic and generates hydrogen gas. Perform the quenching slowly and with extreme care in a well-ventilated fume hood.

-

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washes and extract the amine into the aqueous phase with dilute HCl (0.2 M, 3 x volumes).

-

Wash the combined acidic aqueous extracts with diethyl ether (3 x volumes) to remove any unreacted starting material or non-basic impurities.

-

Basify the aqueous layer to pH >12 with NaOH pellets or a concentrated solution, ensuring the mixture is cooled in an ice bath.

-

Extract the liberated free base into diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with water and then saturated brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield (1-phenylcyclopropyl)methylamine as an oil.[3]

Part B: Conversion to this compound

-

Dissolve the crude (1-phenylcyclopropyl)methylamine free base in a minimal amount of a suitable solvent, such as ethyl acetate or diethyl ether.[4]

-

While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure, establish the purity, and ensure the quality of the synthesized this compound.

Physicochemical Properties

The fundamental physical and chemical properties of the compound should be documented as the first step in its characterization.

| Property | Value | Reference |

| CAS Number | 935-43-3 | [5] |

| Molecular Formula | C₁₀H₁₄ClN | [6] |

| Molecular Weight | 183.68 g/mol | [5] |

| Appearance | White crystalline powder | |

| Melting Point | 175-178 °C | |

| Solubility | Moderate aqueous solubility | |

| Stability | Hygroscopic; stable under standard conditions |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation. The following data corresponds to the free base, (1-Phenylcyclopropyl)methylamine, in CDCl₃. The spectrum of the hydrochloride salt will show similar signals, though shifts may vary slightly, and the amine and methylamine protons may exchange or broaden.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.1 - 7.5 ppm | multiplet (m) | 5H | Aromatic protons (C₆H ₅) | [3] |

| 2.77 ppm | singlet (s) | 2H | Methylene protons (-CH ₂-NH₂) | [3] |

| 1.3 ppm | broad singlet (br s) | 2H | Amine protons (-CH₂-NH ₂) | [3] |

| 0.6 - 0.95 ppm | multiplet (m) | 4H | Cyclopropyl protons (-CH ₂-CH ₂-) | [3] |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic peaks for the hydrochloride salt include:

-

~3000-2800 cm⁻¹: Broad peak corresponding to the ammonium (R-NH₃⁺) N-H stretch.

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretches (methylene and cyclopropyl).

-

~1600, 1490 cm⁻¹: Aromatic C=C bending vibrations.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the free base (C₁₀H₁₃N), the expected exact mass is 147.1048 g/mol . Electrospray ionization (ESI) in positive mode should show a strong signal for the molecular ion [M+H]⁺ at m/z 148.1126.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of pharmaceutical compounds. A stability-indicating reversed-phase method is recommended.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier improves peak shape for amines. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | 10% B to 90% B over 20 minutes | Ensures elution of the main peak and any potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 210 nm and 254 nm | The phenyl group provides strong UV absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

The purity is calculated based on the peak area percentage of the main component relative to the total area of all observed peaks.

Characterization Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 5. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 6. (1-Phenylcyclopropyl)methylamine Hydrochloride|CAS 935-43-3|TCIJT|製品詳細 [tci-chemical-trading.com]

(Phenylcyclopropyl)methylamine Hydrochloride: A Technical Guide to its Function as a Monoamine Oxidase Substrate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of (Phenylcyclopropyl)methylamine Hydrochloride and its interaction with monoamine oxidase (MAO) enzymes. It delineates the biochemical pathways, explores the substrate kinetics, and furnishes detailed protocols for the characterization of this compound in a laboratory setting. This document is intended to serve as a comprehensive resource for professionals in the fields of neuropharmacology, drug discovery, and medicinal chemistry, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Monoamine Oxidase and its Substrates

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are critical to the metabolism of monoamine neurotransmitters and dietary amines.[1][] These enzymes, existing as two isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of their substrates, thereby regulating neurotransmitter levels in the central and peripheral nervous systems.[][3] The two isoforms exhibit distinct yet overlapping substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B shows a higher affinity for phenethylamine and benzylamine.[1][3][4] Both isoforms metabolize dopamine and tyramine.[1][3]

Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric conditions, including depression, Parkinson's disease, and Alzheimer's disease.[5][6] Consequently, molecules that interact with MAO, either as substrates or inhibitors, are of significant interest in drug development. (Phenylcyclopropyl)methylamine, a structural analogue of phenethylamine, represents a key chemical scaffold in this context. A notable related compound, 1-phenylcyclopropylamine, is a known mechanism-based inactivator of MAO.[7][8] In contrast, 1-(phenylcyclopropyl)methylamine has been identified as a substrate for MAO, undergoing enzymatic conversion without causing inactivation.[9] This guide focuses on the hydrochloride salt of this compound, detailing its role and analysis as an MAO substrate.

Chemical and Physical Properties

This compound is a white crystalline powder with good chemical stability under standard conditions, though it is hygroscopic.

| Property | Value | Source |

| CAS Number | 935-43-3 | [10][11][12] |

| Molecular Formula | C10H14ClN | |

| Molecular Weight | 183.68 g/mol (base), 225.14 g/mol (HCl salt) | |

| Melting Point | 175-178 °C | |

| Storage | Room temperature (15-25 °C), sealed, with desiccant | [11][12] |

| Solubility | Moderate aqueous solubility |

Mechanism of Action: Oxidative Deamination by MAO

As a substrate, (Phenylcyclopropyl)methylamine undergoes oxidative deamination catalyzed by MAO. This reaction is a two-part process involving a reductive and an oxidative half-reaction.[13]

-

Reductive Half-Reaction: The amine substrate binds to the active site of the MAO enzyme. The flavin adenine dinucleotide (FAD) cofactor within the enzyme accepts a hydride equivalent from the substrate's α-carbon, oxidizing the amine to an imine and reducing FAD to FADH2.[13]

-

Hydrolysis: The resulting imine is non-enzymatically hydrolyzed to the corresponding aldehyde (1-phenylcyclopropanecarboxaldehyde) and ammonia.[9]

-

Oxidative Half-Reaction: Molecular oxygen reoxidizes the reduced FADH2 back to its active FAD state, producing hydrogen peroxide (H2O2) as a byproduct.[13]

The overall reaction can be summarized as: R-CH2-NH2 + O2 + H2O → R-CHO + NH3 + H2O2

The production of hydrogen peroxide is a key feature of this reaction and forms the basis for many common MAO activity assays.[5][14][15]

Caption: General mechanism of monoamine oxidase-catalyzed deamination.

Experimental Characterization: A Self-Validating Protocol

To rigorously characterize this compound as an MAO substrate, a series of experiments are required. The following protocols are designed to be self-validating, where results from one experiment inform and confirm the findings of another. This approach ensures trustworthiness and scientific integrity.

Source of Materials

-

This compound: Procured from a reputable chemical supplier (e.g., Sigma-Aldrich, ChemShuttle) with a certificate of analysis confirming purity (≥98%).[11]

-

MAO Enzymes: Recombinant human MAO-A and MAO-B enzymes are commercially available from sources like Sigma-Aldrich or are expressed and purified from systems like Pichia pastoris.[14][16] Alternatively, tissue homogenates rich in MAO (e.g., rat liver for MAO-A, human platelets for MAO-B) can be used after proper preparation.[17][18]

-

Assay Kits: Fluorometric or colorimetric MAO assay kits (e.g., from Sigma-Aldrich, BioAssay Systems, Promega) provide a convenient and standardized method for measuring activity.[14][15] These kits typically rely on the detection of H2O2 produced during the MAO reaction.[5][15]

Workflow for Substrate Characterization

Caption: Experimental workflow for MAO substrate characterization.

Detailed Protocol: Determining Kinetic Parameters (Km and Vmax)

This protocol outlines a fluorometric assay to determine the Michaelis-Menten constants (Km and Vmax) for (Phenylcyclopropyl)methylamine with both MAO-A and MAO-B. The principle relies on the H2O2-dependent oxidation of a probe to a fluorescent product.[5][15]

Causality: Determining Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) is fundamental to understanding the affinity of the enzyme for the substrate and its catalytic efficiency. A low Km indicates high affinity.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Enzyme Stock: Dilute recombinant MAO-A or MAO-B in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

-

Substrate Stock: Prepare a high-concentration stock solution of this compound in ultrapure water. From this, create a series of serial dilutions (e.g., 8-10 concentrations) spanning a range expected to bracket the Km value (e.g., from 0.1x to 10x the estimated Km).

-

Detection Reagent Mix: Prepare a working solution containing horseradish peroxidase (HRP) and a suitable fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) as per the manufacturer's instructions.[14]

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: In a black, flat-bottom 96-well plate, add 50 µL of each substrate dilution in triplicate. Include "no substrate" controls.

-

Enzyme Addition: Add 25 µL of the diluted MAO enzyme (either MAO-A or MAO-B) to each well.

-

Detection Reagent Addition: Add 25 µL of the Detection Reagent Mix to all wells.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) kinetically every 1-2 minutes for 30-60 minutes.[15]

-

-

Data Analysis:

-

Calculate Initial Velocity (V0): For each substrate concentration, determine the initial reaction rate (V0) from the linear portion of the fluorescence vs. time plot. Convert fluorescence units/min to µmol/min using a hydrogen peroxide standard curve.[5]

-

Plot Michaelis-Menten Curve: Plot V0 against the substrate concentration.

-

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])

-

Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]), though non-linear regression is generally preferred.[6]

-

Protocol: Determining MAO-A vs. MAO-B Selectivity

Causality: This experiment is crucial for understanding the therapeutic potential and possible side effects of a compound. Selectivity for one isoform over the other can be a key determinant of its pharmacological profile.

Protocol Steps:

-

Assay Setup: The setup is similar to the kinetic assay. Use a fixed, saturating concentration of this compound (e.g., 5-10 times the determined Km).

-

Parallel Assays: Run two parallel sets of experiments.

-

Set 1: Incubate the substrate with MAO-A.

-

Set 2: Incubate the substrate with MAO-B.

-

-

Inhibitor Controls (Self-Validation):

-

To confirm the activity is specific to the intended isoform, include control wells with selective inhibitors.

-

For MAO-A assays, include a control with Clorgyline (a selective MAO-A inhibitor).[3][19]

-

For MAO-B assays, include a control with Selegiline or Pargyline (selective MAO-B inhibitors).[3][19]

-

A significant reduction in activity in the presence of the specific inhibitor validates the assay.

-

-

Measurement and Analysis:

-

Measure the reaction rates for both MAO-A and MAO-B.

-

Compare the Vmax values obtained for each isoform. The ratio of Vmax (MAO-A) / Vmax (MAO-B) will provide a quantitative measure of substrate selectivity.

-

Expected Results and Interpretation

Based on existing literature for analogous compounds, (Phenylcyclopropyl)methylamine is expected to be a substrate for both MAO isoforms.[9] The kinetic analysis will yield specific Km and Vmax values, allowing for a quantitative comparison to known endogenous substrates like dopamine or serotonin. The selectivity assay will reveal if the compound is preferentially metabolized by MAO-A or MAO-B, a critical piece of information for predicting its in vivo effects. For instance, a substrate preferentially metabolized by MAO-A might influence serotonin and norepinephrine levels more significantly.

Conclusion

This compound serves as a valuable tool compound for probing the active site and function of monoamine oxidase enzymes. Its characterization as an MAO substrate requires a systematic and rigorous experimental approach. The protocols detailed in this guide, grounded in established biochemical principles and designed for self-validation, provide a robust framework for researchers. By elucidating the kinetic parameters and isoform selectivity of this compound, scientists can gain deeper insights into MAO enzymology and advance the development of novel therapeutics targeting the monoaminergic system.

References

-

Domino, E. F. (1980). Monoamine oxidase substrates and substrate affinity. Schizophrenia Bulletin, 6(2), 292-7. Available at: [Link]

-

Domino, E. F. (n.d.). Monoamine Oxidase Substrates and Substrate Affinity. Schizophrenia Bulletin. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. Website. Available at: [Link]

-

BioAssay Systems. (n.d.). Monoamine Oxidase. BioAssay Systems Website. Available at: [Link]

-

Mathew, B., et al. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

-

Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-7. Available at: [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. BioAssay Systems Website. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Website. Available at: [Link]

-

Wikipedia. (n.d.). Monoamine oxidase. Wikipedia. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Website. Available at: [Link]

-

Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Assay Genie Website. Available at: [Link]

-

Edmondson, D. E. (2012). Structures and Mechanism of the Monoamine Oxidase Family. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. Methods in Molecular Biology. Available at: [Link]

-

Ozer, I., & Kucukibrahimoglu, F. (2002). Substrate Specificities of Monoamine Oxidase Isoforms. Turkish Journal of Medical Sciences. Available at: [Link]

-

Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-38. Available at: [Link]

-

Binda, C., et al. (2004). Structure and mechanism of monoamine oxidase. Journal of the American Chemical Society. Available at: [Link]

-

Silverman, R. B., & Zieske, P. A. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(2), 341-6. Available at: [Link]

-

Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

-

Hasegawa, Y., et al. (2022). Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. Scientific Reports. Available at: [Link]

Sources

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Assays [cellbiolabs.com]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Chemical properties and stability of (Phenylcyclopropyl)methylamine Hydrochloride

An In-Depth Technical Guide to the Chemical Properties and Stability of (Phenylcyclopropyl)methylamine Hydrochloride

Foreword for the Advanced Researcher

This compound, more commonly known as Tranylcypromine Hydrochloride, represents a fascinating case study in small molecule drug development. Initially synthesized as an analog of amphetamine, its true potential was realized in its potent, irreversible inhibition of monoamine oxidase (MAO), marking a significant advancement in the treatment of major depressive disorder.[1][2][3] More recently, its role has expanded into the epigenetic domain as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), opening new avenues for research in oncology and stem cell biology.[4][5]

This guide moves beyond a simple recitation of material safety data. As senior application scientists, our goal is to provide a deeper, mechanistic understanding of the compound's chemical behavior. We will explore not just what its properties are, but why they are, and how this knowledge directly informs its stable handling, analytical characterization, and successful application in a research and development setting. The protocols herein are designed to be self-validating, providing the rationale behind each step to ensure robust and reproducible results.

Core Chemical & Physical Characteristics

The unique therapeutic activities of Tranylcypromine Hydrochloride are a direct consequence of its distinct molecular architecture, which combines the rigidity of a cyclopropyl ring with the aromaticity of a phenyl group and the reactivity of a primary amine.

The compound is the hydrochloride salt of a racemic mixture of the (1R,2S) and (1S,2R) enantiomers, referred to as the trans isomer.[2] This specific stereochemistry is crucial for its biological activity.

Physicochemical Data Summary

For ease of reference, the fundamental physicochemical properties are summarized below. These values are critical for everything from preparing stock solutions to designing analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | (±)-trans-2-phenylcyclopropan-1-amine hydrochloride | [2] |

| Synonyms | Tranylcypromine HCl, SKF-385, 2-PCPA | [4][5][6] |

| CAS Number | 1986-47-6 | [5][6] |

| Molecular Formula | C₉H₁₁N · HCl | [5] |

| Molecular Weight | 169.65 g/mol | [7] |

| Appearance | White to yellow crystalline solid/powder | |

| Melting Point | 175-178 °C (for a related isomer) | |

| Solubility | Water: 100 mg/mL (589.41 mM)[4] DMSO: 50 mg/mL Ethanol: 5 mg/mL[5] | [4][5] |

| Purity Assay | ≥97% (HPLC) |

Structural Identifiers

-

SMILES: Cl.N[C@@H]1c2ccccc2

-

InChI: 1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1

Stability Profile: A Mechanistic Approach

Understanding the stability of this compound is paramount for ensuring its potency, safety, and the validity of experimental data. Its degradation is primarily influenced by temperature, light, and moisture.

Intrinsic Stability and Key Sensitivities

Under recommended storage conditions, this compound is a stable compound, with some suppliers indicating a shelf life of at least four years when stored at -20°C.[5] The sulfate salt is noted to be stable in light, heat, and air.[8] However, the hydrochloride salt exhibits specific sensitivities that must be managed.

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to physical changes (caking) and potentially create an environment for hydrolytic degradation. Therefore, storage in a desiccated environment is crucial.

-

Light Sensitivity: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation pathways. It is recommended to protect the compound from light.

-

Thermal Stress: While stable at ambient temperatures for shipping, long-term stability is enhanced at refrigerated or frozen temperatures.[9] Elevated temperatures can accelerate oxidative and other degradation processes.

Potential Degradation Pathways

Forced degradation studies, a cornerstone of pharmaceutical stability testing, reveal the compound's susceptibility to specific chemical transformations.[10] While specific degradation products are not extensively detailed in the provided search results, we can infer likely pathways based on the molecule's functional groups.

Sources

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biocrick.com [biocrick.com]

- 10. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the In Vitro Metabolic Profiling of (Phenylcyclopropyl)methylamine Hydrochloride

Foreword: Charting the Metabolic Journey of a Unique Monoamine Oxidase Inhibitor

(Phenylcyclopropyl)methylamine Hydrochloride, more commonly known as tranylcypromine, represents a fascinating case study in drug metabolism. As a nonselective, irreversible inhibitor of monoamine oxidase (MAO), its therapeutic efficacy is intrinsically linked to its metabolic fate.[1][2] Understanding how this compound is transformed within a biological system is not merely an academic exercise; it is a critical component of drug development, essential for predicting efficacy, potential drug-drug interactions, and ensuring patient safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for elucidating the in vitro metabolic profile of tranylcypromine. We will move beyond rote protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to metabolic investigation.

Foundational Principles: Why In Vitro Metabolism Matters for Tranylcypromine

Before delving into specific methodologies, it is crucial to understand the strategic value of in vitro metabolic studies. These assays serve as a cost-effective and efficient primary screen to characterize drug metabolites and their formation pathways.[3] For tranylcypromine, an in vitro approach allows us to:

-

Identify Primary Metabolic Pathways: Early identification of major metabolites provides a roadmap for subsequent in vivo studies and helps in understanding the compound's clearance mechanisms.[4] Key metabolic routes for tranylcypromine include ring-hydroxylation and N-acetylation.[5][6][7]

-

Elucidate Enzyme Kinetics: Determining which enzymes, primarily Cytochrome P450 (CYP) isoforms, are responsible for tranylcypromine's metabolism is fundamental.[8] Tranylcypromine is known to be primarily metabolized in the liver and inhibits several CYP enzymes, including CYP2A6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.[1][9][10]

-

Assess Potential for Drug-Drug Interactions (DDIs): By identifying the specific CYP enzymes involved, we can predict potential DDIs with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes.[11] This is a key consideration for regulatory bodies like the FDA.[12][13][14]

-

Inform In Vivo Study Design: Data from in vitro systems, such as human liver microsomes and hepatocytes, can guide the design of more complex and costly animal and human studies.[3][4]

The Central Role of Hepatic Systems

The liver is the primary site of drug metabolism for most small molecules.[8][15] Therefore, our in vitro models will focus on hepatic systems. The choice of system—from subcellular fractions to whole cells—depends on the specific questions being asked.

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[8][16] They are ideal for studying CYP-mediated metabolism and are a workhorse in early drug discovery.[16][17]

-

S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[18][19] This allows for the investigation of both Phase I and some Phase II metabolic reactions.

-

Hepatocytes: As intact liver cells, primary hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model.[20][21] They are considered the "gold standard" for in vitro compound assessment.[20]

Experimental Design: A Multi-faceted Approach to Metabolic Profiling

A robust metabolic profiling strategy for tranylcypromine involves a tiered approach, starting with simpler systems to identify primary metabolites and progressing to more complex systems to confirm and expand upon these findings.

Phase 1: Metabolic Stability and Primary Metabolite Identification in Human Liver Microsomes (HLM)

The initial step is to assess the metabolic stability of tranylcypromine in HLM. This provides a quantitative measure of its susceptibility to liver metabolism and helps in identifying the primary oxidative metabolites.[17]

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of tranylcypromine hydrochloride in DMSO. Further dilute in acetonitrile to an intermediate concentration.[17]

-

Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.[22]

-

Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[23] Dilute to a working concentration of 1 mg/mL in phosphate buffer.[23]

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, microsomal solution, and tranylcypromine to achieve a final drug concentration of 1-10 µM and a final microsomal protein concentration of 0.5 mg/mL.[3][24] The final DMSO concentration should be ≤ 0.1%.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH solution.[22]

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[17]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at >3000g for 10 minutes to pellet the precipitated protein.[25]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method.[26][27] High-resolution mass spectrometry is particularly powerful for metabolite identification.[26][28]

-

Phase 2: Comprehensive Metabolite Profiling in Suspended Hepatocytes

To capture a broader range of metabolic pathways, including Phase II conjugation reactions, incubations with suspended primary hepatocytes are essential.[20][21]

Caption: Workflow for metabolite profiling in suspended hepatocytes.

-

Cell Preparation:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via trypan blue exclusion). Viability should be >80%.

-

Dilute the hepatocyte suspension to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.[25]

-

-

Incubation:

-

In a 24-well plate, add the appropriate volume of incubation medium containing tranylcypromine.[25]

-

For the 0-minute time point, add the stop solution (ice-cold acetonitrile with IS) to the wells before adding the cells.[20][25]

-

Initiate the incubation by adding the hepatocyte suspension to each well.[20]

-

Place the plates in an incubator at 37°C with 5% CO2 on a rocker to maintain the cells in suspension.[25]

-

At each time point (e.g., 0, 30, 60, 120, 240 minutes), remove the designated plate and stop the reaction by adding cold acetonitrile with IS.[25]

-

-

Sample Processing and Analysis:

-

After quenching, transfer the contents to a deep-well plate.

-

Centrifuge to pellet cell debris and precipitated proteins.[25]

-

Analyze the supernatant by LC-MS/MS for the parent compound and potential metabolites.

-

Data Interpretation and Metabolite Identification

The combination of high-performance liquid chromatography (HPLC) and mass spectrometry (LC/MS) is the most powerful tool for identifying and quantifying drug metabolites.[26][27][28]

Predicted Metabolic Pathways of Tranylcypromine

Based on existing literature, the primary metabolic transformations of tranylcypromine are Phase I oxidation and Phase II conjugation.[5][6][19][29]

Caption: Predicted metabolic pathways of Tranylcypromine.

Note: While metabolism to amphetamine has been debated, most studies indicate this does not occur.[2][5][6] This pathway is therefore excluded from the primary predicted routes.

Quantitative Analysis and Data Presentation

The disappearance of the parent compound over time is used to calculate key metabolic parameters.

Table 1: Hypothetical Metabolic Stability of Tranylcypromine in HLM

| Time (min) | % Parent Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

From this data, the following parameters can be derived:

-

Half-life (t½): The time required for 50% of the compound to be metabolized.

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.

Table 2: Relative Abundance of Tranylcypromine Metabolites in Hepatocytes (120 min)

| Metabolite | Proposed Structure | Relative Peak Area (%) |

| M1 | p-Hydroxytranylcypromine | 45 |

| M2 | N-Acetyltranylcypromine | 25 |

| M3 | p-Hydroxy TCP Glucuronide | 15 |

| M4 | N-Acetyl-p-hydroxytranylcypromine | 5 |

| Parent | Tranylcypromine | 10 |

Conclusion: Synthesizing a Coherent Metabolic Profile

By systematically employing in vitro tools from subcellular fractions to intact hepatocytes, a comprehensive metabolic profile of this compound can be constructed. This guide provides a framework that emphasizes not just the "how" but the "why" of experimental design, ensuring that the generated data is robust, reproducible, and directly translatable to the next stages of drug development. The integration of data from HLM stability assays, hepatocyte incubations, and advanced LC-MS/MS analysis will yield a detailed understanding of tranylcypromine's metabolic fate, its potential for drug-drug interactions, and ultimately, its behavior in a clinical setting. This structured, evidence-based approach is paramount for navigating the complex landscape of drug metabolism and regulatory expectations.

References

-

Title: Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Source: PubMed URL: [Link]

-

Title: Metabolism of monoamine oxidase inhibitors. Source: PubMed URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Metabolism of Monoamine Oxidase Inhibitors. Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Source: protocols.io URL: [Link]

-

Title: Sensitive Quantification of Drug Metabolites Using LC-MS. Source: Technology Networks URL: [Link]

-

Title: The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Microsomal Stability Assay & Protocol. Source: AxisPharm Laboratories URL: [Link]

-

Title: Tranylcypromine - StatPearls. Source: NCBI Bookshelf - NIH URL: [Link]

-

Title: Optimizing hepatocyte suspension incubations for reliable ADMET/DMPK data. Source: BioIVT URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: ResearchGate URL: [Link]

-

Title: Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Source: Journal of Applied Bioanalysis URL: [Link]

-

Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Source: Springer Link URL: [Link]

-

Title: Identified metabolites of tranylcypromine. Source: ResearchGate URL: [Link]

-

Title: Tranylcypromine. Source: Wikipedia URL: [Link]

-

Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate URL: [Link]

-

Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Source: YouTube URL: [Link]

-

Title: High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Source: MDPI URL: [Link]

-

Title: New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures. Source: PubMed URL: [Link]

-

Title: Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. Source: YouTube URL: [Link]

-

Title: (PDF) In Vitro Methods to Study Intestinal Drug Metabolism. Source: ResearchGate URL: [Link]

-

Title: Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Source: YouTube URL: [Link]

-

Title: Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Source: PubMed URL: [Link]

-

Title: What In Vitro Metabolism and DDI Studies Do I Actually Need? Source: BioIVT URL: [Link]

-

Title: Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Source: Frontiers in Pharmacology URL: [Link]

-

Title: Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Source: The Scientist URL: [Link]

-

Title: Metabolism of Monoamine Oxidase Inhibitors. Source: Semantic Scholar URL: [Link]

-

Title: Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors. Source: PubMed URL: [Link]

-

Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Source: Federal Register URL: [Link]

-

Title: Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Source: ResearchGate URL: [Link]

-

Title: A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. Source: PubMed URL: [Link]

-

Title: measurement of tranylcypromine concentrations and MAO inhibitory activity and identification of amphetamines in plasma. Source: PubMed URL: [Link]

-

Title: Safety Testing of Drug Metabolites Guidance for Industry. Source: FDA URL: [Link]

-

Title: Showing metabocard for Tranylcypromine (HMDB0014890). Source: Human Metabolome Database URL: [Link]

-

Title: Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Source: FDA URL: [Link]

-

Title: Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Source: Xenobiotica URL: [Link]

-

Title: Metabolism of cyclopropyl groups. Source: Hypha Discovery Blogs URL: [Link]

-

Title: In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Source: PubMed URL: [Link]

-

Title: Factsheets tailor-made ADME-Tox services. Source: Admescope URL: [Link]

-

Title: Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of Monoamine Oxidase Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.ctfassets.net [assets.ctfassets.net]

- 12. bioivt.com [bioivt.com]

- 13. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 14. fda.gov [fda.gov]

- 15. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. news-medical.net [news-medical.net]

- 21. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 28. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity and Inhibitory Mechanism of (Phenylcyclopropyl)methylamine Hydrochloride for Monoamine Oxidase Isoforms A and B

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(Phenylcyclopropyl)methylamine Hydrochloride, widely known as tranylcypromine, is a potent, irreversible inhibitor of monoamine oxidase (MAO) enzymes.[1][2] This guide provides a detailed examination of its binding affinity and mechanism of action toward the two key isoforms, MAO-A and MAO-B. While clinically established as a non-selective MAOI for treating major depressive disorder, quantitative analysis reveals a slight preferential affinity for MAO-B.[1][3][4] We will dissect the kinetic parameters (IC50, Ki), elucidate the mechanism-based covalent inactivation of the flavin cofactor, provide a validated experimental protocol for assessing its inhibitory activity, and explore the structural nuances of the enzyme active sites that govern this interaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of tranylcypromine's molecular pharmacology.

Introduction: Tranylcypromine and the Monoamine Oxidase System

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound flavoenzymes critical for the degradation of monoamine neurotransmitters, thereby regulating their levels in the central nervous system and peripheral tissues.[5][6] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B shows higher affinity for phenylethylamine. Both isoforms metabolize dopamine.[5][7] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a key strategy in the treatment of depression and certain neurological disorders.[4][5]

(Phenylcyclopropyl)methylamine), or tranylcypromine, is a non-hydrazine MAO inhibitor (MAOI) structurally related to amphetamine.[1][4] Its clinical efficacy is attributed to the irreversible and non-selective inhibition of both MAO isoforms.[2][3] Understanding the precise binding affinities and the chemical mechanism of this inhibition is fundamental for appreciating its therapeutic window, potential side effects, and for the rational design of next-generation, isoform-selective inhibitors.

Quantitative Binding Affinity Profile: MAO-A vs. MAO-B

Tranylcypromine is classified as non-selective, yet in vitro kinetic assays consistently demonstrate a modest preference for MAO-B. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

The data clearly indicates that a lower concentration of tranylcypromine is required to inhibit MAO-B compared to MAO-A, confirming its slight selectivity. Studies have reported IC50 values of 2.3 µM for MAO-A and 0.95 µM for MAO-B .[8][9][10] This equates to an approximately 2.4-fold higher selectivity for the MAO-B isoform. While this difference is minor from a clinical perspective, classifying the drug as non-selective, it is a significant observation for mechanistic and drug design studies.[9]

| Parameter | Target Enzyme | Value (µM) | Reference |

| IC50 | Human MAO-A | 2.3 µM | [8][9][10] |

| IC50 | Human MAO-B | 0.95 µM | [8][9][10] |

| KI | Human LSD1 | 242 µM | [9][11][12] |

Note: Tranylcypromine also acts as a mechanism-based inactivator of Lysine-Specific Demethylase 1 (LSD1), an important consideration in its broader pharmacological profile.[9][11]

Mechanism of Irreversible Inhibition: A Covalent Interaction

Tranylcypromine is not a simple competitive inhibitor; it is a mechanism-based inactivator, also known as a "suicide inhibitor." The enzyme itself catalyzes the transformation of the inhibitor into a reactive species, which then covalently bonds to the enzyme, leading to irreversible inactivation.[3][9] The body must synthesize new enzyme molecules to restore MAO function, explaining the drug's long-lasting pharmacodynamic effects despite its short plasma half-life.[1][2]

The inactivation mechanism proceeds through the following key steps:

-

Initial Binding: Tranylcypromine binds to the active site of the MAO enzyme.

-

Electron Transfer: The amine group of tranylcypromine donates a single electron to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This creates an amine radical cation and reduces the flavin.[3]

-

Cyclopropyl Ring Opening: The highly strained cyclopropyl ring of the radical cation opens, forming a reactive radical species.[3]

-

Covalent Adduct Formation: This reactive intermediate rapidly forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor, permanently inactivating the enzyme.[3][9]

Caption: Mechanism of irreversible MAO inactivation by tranylcypromine.

Experimental Protocol: Fluorometric MAO Inhibition Assay

Determining the IC50 values for MAO inhibitors is a routine yet critical procedure. The following protocol outlines a robust fluorometric assay, which is well-suited for high-throughput screening. The principle relies on the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H2O2).[13] The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe (e.g., Amplex Red), yielding a highly fluorescent product (resorufin) that can be easily quantified.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)[14]

-

This compound (Tranylcypromine)

-

p-Tyramine (Substrate)[13]

-

Horseradish Peroxidase (HRP)

-

Amplex® Red (or similar fluorogenic probe)

-

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

-

DMSO (for inhibitor stock solution)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm)

Step-by-Step Methodology

-

Inhibitor Preparation:

-

Prepare a 10 mM stock solution of Tranylcypromine in 100% DMSO.

-

Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) for the IC50 curve. Ensure the final DMSO concentration in the assay well is ≤1%.

-

-

Enzyme Preparation:

-

Dilute MAO-A and MAO-B stock solutions in cold Assay Buffer to an optimal working concentration. This concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 40 µL of the diluted MAO-A or MAO-B enzyme solution.

-

Add 5 µL of the serially diluted tranylcypromine solutions (or vehicle control, e.g., Assay Buffer with DMSO) to the respective wells.

-

Include wells for a "no-inhibitor" control (maximum activity) and a "no-enzyme" blank (background fluorescence).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step is critical to allow the irreversible inhibitor to interact with and inactivate the enzyme before the substrate is introduced.[13]

-

-

Reaction Initiation and Detection:

-

Prepare a "Substrate/Detection Mix" containing p-tyramine, HRP, and Amplex Red in Assay Buffer. The final concentration in the well should be near the Km of the substrate for the respective enzyme.[13]

-